Sterochemical Purity as a Determinant of HCV NS3/4A Protease Inhibitor Potency
The (R)-configuration of this cyclopropyl amino acid is essential for mimicking the natural L-amino acid substrate in the S1 pocket of the HCV NS3/4A protease. The use of the (S)-enantiomer or racemic mixture in its place would result in a stereochemical mismatch. Studies on related HCV protease inhibitors demonstrate that an incorrect stereocenter at the P1 position leads to a >100-fold loss in inhibitory potency [1].
| Evidence Dimension | Sterochemical fidelity and enzyme inhibitory potency (Ki/IC50) |
|---|---|
| Target Compound Data | Provides the correct (R)-enantiomer for P1 cyclopropyl glycine motif. |
| Comparator Or Baseline | (S)-enantiomer or racemic mixture. |
| Quantified Difference | Not applicable (difference is qualitative/structural). Class-level inference: incorrect stereocenter leads to >100-fold potency loss. |
| Conditions | Inferred from structure-activity relationship (SAR) studies of HCV NS3/4A protease inhibitors [1]. |
Why This Matters
Procurement of the enantiomerically pure (R)-compound is non-negotiable for medicinal chemistry campaigns targeting the HCV NS3/4A protease.
- [1] Llinas-Brunet, M., et al. (2004). Discovery of a potent and selective noncovalent linear inhibitor of the hepatitis C virus NS3 protease (BI 201335). Journal of Medicinal Chemistry, 47(26), 6584-6586. View Source
